molecular formula C21H17ClN2O3 B7635025 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide

1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide

Numéro de catalogue B7635025
Poids moléculaire: 380.8 g/mol
Clé InChI: VOKMBGVICQLDIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide, also known as CP-690,550, is a synthetic compound that has shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. CP-690,550 works by inhibiting the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. In

Mécanisme D'action

1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide works by inhibiting the activity of JAK, which is a key component of the signaling pathways of various cytokines and growth factors. JAK inhibitors like this compound block the downstream effects of these signaling pathways, which can lead to a reduction in inflammation and tissue damage. This compound specifically targets JAK3, which is involved in the signaling pathways of cytokines that are important for the function of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to reduce the production of antibodies and cytokines that are involved in autoimmune diseases. This compound has also been shown to improve the function of regulatory T cells, which are important for maintaining immune tolerance.

Avantages Et Limitations Des Expériences En Laboratoire

1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It can be toxic at high concentrations and can have off-target effects on other JAK isoforms. Additionally, this compound can be expensive, which may limit its use in some research settings.

Orientations Futures

There are several future directions for research on 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. This compound has shown synergistic effects with other drugs such as methotrexate and biologic agents. Another area of interest is the potential use of this compound in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Finally, there is ongoing research to develop more selective JAK inhibitors that can target specific isoforms of JAK with fewer off-target effects.

Méthodes De Synthèse

1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid to form 2-chlorophenyl furan-2-carboxylate. This intermediate is then reacted with 3,4-dihydro-2H-quinoline-5-carboxylic acid to form the final product, this compound. The synthesis process has been optimized to improve the yield and purity of the product.

Applications De Recherche Scientifique

1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide has been extensively studied for its potential as a treatment for autoimmune diseases. In preclinical studies, this compound has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis and lupus. Clinical trials have also shown promising results, with this compound demonstrating significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and other autoimmune diseases.

Propriétés

IUPAC Name

1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-16-8-2-1-5-15(16)18-10-11-19(27-18)21(26)24-12-4-7-13-14(20(23)25)6-3-9-17(13)24/h1-3,5-6,8-11H,4,7,12H2,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKMBGVICQLDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.